7-(2-Naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Description
7-(2-Naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and development. The presence of both a naphthalene moiety and a bicyclo[2.2.1]heptane framework contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
7-(2-naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22)17-12-16-7-8-18(17)20(16)10-9-13-5-6-14-3-1-2-4-15(14)11-13/h1-6,11,16-18H,7-10,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYOIMAXJBCECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2CCC3=CC4=CC=CC=C4C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, followed by functional group transformations to introduce the naphthalene and azabicycloheptane moieties. The reaction conditions often require the use of catalysts, such as palladium, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-(2-Naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic framework or the naphthalene moiety.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups .
Scientific Research Applications
7-(2-Naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including neurological disorders.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 7-(2-Naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic framework but lacks the naphthalene moiety.
2,7-Diazabicyclo[2.2.1]heptane: Contains a similar bicyclic structure with nitrogen atoms, used in different chemical contexts.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents on the bicyclic framework.
Uniqueness: The presence of both the naphthalene and azabicycloheptane moieties in 7-(2-Naphthalen-2-ylethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid makes it unique compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
